2-Ethoxy-2-methylpropanamide
Overview
Description
2-Ethoxy-2-methylpropanamide is a chemical compound with the linear formula C6H13NO2 . It has a molecular weight of 131.17 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H13NO2/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) .Scientific Research Applications
Catalytic Activity and Etherification Processes
2-Ethoxy-2-methylpropanamide plays a crucial role in the synthesis of ethyl tertiary-butyl ether (ETBE) and tert-amyl ethyl ether (TAEE), which are important as fuel additives. Studies on the catalytic activity dependence on morphological properties of acidic ion-exchange resins for the simultaneous ETBE and TAEE liquid-phase synthesis highlight how the efficiency of these processes can be optimized. The catalytic activity was found to decrease in a specific order among fifteen commercial acidic ion-exchange resins, indicating a relationship between the morphological properties of the resins and their activity. The ratio of acid capacity to the specific volume of the swollen polymer was identified as a key determinant of catalytic activity, suggesting that a higher ratio results in higher activity (Soto et al., 2018).
Antihistaminic and Biological Activities
The antihistaminic and other biological activities of derivatives related to 2-methylpropanamide have been explored in research. One study synthesized 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, examining their antihistaminic and anticholinergic activity. These derivatives, characterized by spectroscopic techniques, were evaluated using isolated guinea pig ileum tissues, shedding light on the potential biological applications of such compounds (Arayne et al., 2017).
Thermal Properties and Phase Behavior
The thermal diffusivities of compounds such as 2-ethoxy-2-methylpropane (ETBE), closely related to this compound, have been measured to understand their thermal properties and phase behavior. This research provides valuable data for the design and optimization of processes involving these compounds, offering insights into the influences of temperature and pressure on their thermal diffusivity (Zhang et al., 2017).
Mechanism of Action
Target of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethoxy-2-methylpropanamide . .
Properties
IUPAC Name |
2-ethoxy-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDYIYQPSUHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309124 | |
Record name | 2-Ethoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628184-71-3 | |
Record name | 2-Ethoxy-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628184-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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